molecular formula C14H14N2O3S B12179818 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid

4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid

Cat. No.: B12179818
M. Wt: 290.34 g/mol
InChI Key: FONWBYFASCDOPA-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
The compound 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid (CAS: 1081124-34-6, molecular formula: C₁₄H₁₄N₂O₃S, molecular weight: 290.34) features a benzoic acid core linked via a methylene group to a formamido-substituted 2,4-dimethylthiazole ring . Its synthesis typically involves condensation reactions, such as the reaction of 4-formylbenzoic acid with thiazolidine-2,4-dione to form intermediates, followed by substitution with amines or other nucleophiles .

Properties

Molecular Formula

C14H14N2O3S

Molecular Weight

290.34 g/mol

IUPAC Name

4-[[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]methyl]benzoic acid

InChI

InChI=1S/C14H14N2O3S/c1-8-12(20-9(2)16-8)13(17)15-7-10-3-5-11(6-4-10)14(18)19/h3-6H,7H2,1-2H3,(H,15,17)(H,18,19)

InChI Key

FONWBYFASCDOPA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method remains a cornerstone for thiazole ring formation. For this substrate:

  • β-Keto ester precursor : Ethyl 3-oxobutanoate reacts with a thioamide (e.g., thioacetamide) in the presence of bromine or iodine to yield 2,4-dimethylthiazole-5-carboxylate.

  • Hydrolysis : The ester is saponified to the carboxylic acid using NaOH or LiOH.

Reaction Conditions :

  • Solvent: Ethanol or dichloromethane.

  • Temperature: 0–25°C for cyclization; reflux for hydrolysis.

  • Yield: 60–75% after purification via recrystallization.

Alternative Cyclization Approaches

Lawesson’s reagent facilitates thiazole formation from diketones, though this method is less common for methyl-substituted derivatives. For example:

  • 1,4-Diketone precursor : 3-(Methylthio)pentane-2,4-dione reacts with ammonium acetate to form the thiazole core.

  • Oxidation : The thioether is oxidized to the carboxylic acid using H₂O₂ or KMnO₄.

Limitations : Lower yields (~40%) and side product formation necessitate rigorous chromatography.

Synthesis of 4-(Aminomethyl)benzoic Acid

Cyanide Reduction Pathway

  • Methyl 4-cyanobenzoate : 4-Cyanobenzoic acid is protected as its methyl ester using SOCl₂/MeOH.

  • Reduction : The nitrile is reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or LiAlH₄.

  • Deprotection : Hydrolysis with HCl yields 4-(aminomethyl)benzoic acid.

Optimization :

  • Hydrogenation conditions: 60 psi H₂, 50°C, 12 h (yield: 85–90%).

  • LiAlH₄ requires anhydrous THF and yields ~70%.

Gabriel Synthesis

  • 4-Bromomethylbenzoic acid : Bromination of 4-methylbenzoic acid using NBS/AIBN.

  • Phthalimide substitution : React with potassium phthalimide to form 4-(phthalimidomethyl)benzoic acid.

  • Deprotection : Hydrazinolysis liberates the free amine (yield: 65–75%).

Amide Coupling Strategies

The final step involves coupling 2,4-dimethylthiazole-5-carboxylic acid with 4-(aminomethyl)benzoic acid . Three principal methods are employed:

Carbodiimide-Mediated Coupling

Reagents : EDC/HOBt or DCC/DMAP.
Conditions :

  • Solvent: DCM or DMF.

  • Temperature: 0°C to room temperature.

  • Yield: 70–80%.

Example Protocol :

  • Activate 2,4-dimethylthiazole-5-carboxylic acid (1 eq) with EDC (1.2 eq) and HOBt (1.1 eq) in DCM.

  • Add 4-(aminomethyl)benzoic acid (1 eq) and stir for 12 h.

  • Purify via silica chromatography (ethyl acetate/hexane).

Uranium/Guanidinium Reagents

Reagents : HBTU or HATU with DIPEA.
Conditions :

  • Solvent: Acetonitrile or DMF.

  • Temperature: 25°C.

  • Yield: 75–85%.

Advantages : Faster reaction times (2–4 h) and higher yields compared to carbodiimides.

Mixed Carbonate Activation

Reagents : ClCO₂iPr with NMM.
Conditions :

  • Solvent: THF.

  • Temperature: −15°C.

  • Yield: 65–70%.

Application : Preferred for acid-sensitive substrates.

Comparative Analysis of Coupling Methods

MethodReagentsYield (%)Purity (%)Reaction Time (h)
EDC/HOBtEDC, HOBt, DIPEA70–809512–24
HBTU/DIPEAHBTU, DIPEA75–85982–4
Mixed CarbonateClCO₂iPr, NMM65–70906–8

Key Observations :

  • HBTU protocols offer superior efficiency but require careful pH control.

  • EDC/HOBt is cost-effective for large-scale synthesis.

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures (1:3) yield crystalline product (mp: 210–212°C).

  • Chromatography : Silica gel with 5% MeOH/DCM removes unreacted starting materials.

  • Spectroscopic Data :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.45 (t, 1H, NH), 7.85 (d, 2H, ArH), 7.45 (d, 2H, ArH), 4.55 (d, 2H, CH₂), 2.55 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).

    • LC-MS : m/z 318.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Thiazole Hydrolysis : Acidic conditions during coupling may degrade the thiazole ring. Use buffered systems (pH 6–7).

  • Amine Oxidation : Protect 4-(aminomethyl)benzoic acid with Boc groups if prolonged reactions are necessary.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors enhance mixing and reduce reaction times for HBTU-mediated couplings.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability .

Chemical Reactions Analysis

Types of Reactions

4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety and the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid or thiazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds similar to 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi. A study demonstrated that thiazole-containing compounds could disrupt bacterial cell membranes, leading to cell death .

Anti-inflammatory Properties
Thiazole derivatives are also noted for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes them potential candidates for developing new anti-inflammatory drugs .

Cancer Research
The compound's thiazole group has been associated with anticancer activity. Research has shown that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, a derivative similar to 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid was effective in reducing tumor growth in animal models .

Agricultural Applications

Pesticide Development
Thiazole-based compounds are being explored as potential pesticides due to their ability to disrupt the metabolic processes of pests. Studies have indicated that these compounds can act as effective insecticides against agricultural pests, providing an environmentally friendly alternative to conventional pesticides .

Herbicide Potential
Research has also suggested that thiazole derivatives can be designed as herbicides. Their ability to inhibit specific enzymes involved in plant growth presents opportunities for developing selective herbicides that target weeds without harming crops .

Materials Science Applications

Polymer Chemistry
In materials science, thiazole derivatives are being investigated for their use in polymer chemistry. The incorporation of 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid into polymer matrices has shown promise in enhancing thermal stability and mechanical properties of the resulting materials .

Nanotechnology
There is ongoing research into the use of thiazole-containing compounds in nanotechnology applications. Their unique chemical properties allow for the functionalization of nanoparticles, which can be used in drug delivery systems or as contrast agents in imaging techniques .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Demonstrated significant inhibition of bacterial growth
Anti-inflammatory Inhibition of pro-inflammatory cytokines
Cancer Research Induced apoptosis in cancer cells
Pesticide Development Effective against agricultural pests
Herbicide Potential Selective inhibition of weed growth
Polymer Chemistry Enhanced thermal stability of polymers
Nanotechnology Functionalization of nanoparticles for drug delivery

Mechanism of Action

The mechanism of action of 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Thiazolidinone Derivatives

Example: 4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid derivatives (e.g., compound C in )

  • Activity: These derivatives exhibit potent inhibition of low-molecular-weight protein tyrosine phosphatase (LMWPTP) with IC₅₀ values in sub-µM ranges, validated via insulin receptor phosphorylation assays .

Thiadiazole and Thiazole-Triazole Hybrids

Example : 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)formamido]acetic acid ()

  • Structural Differences : This compound substitutes the thiazole ring with a thiadiazole and replaces benzoic acid with acetic acid.
  • Physicochemical Properties : The thiadiazole ring increases electronegativity, while the acetic acid moiety reduces acidity (pKa ~4.7 vs. benzoic acid’s ~2.8), impacting solubility and membrane permeability .

Example : Thiazole-triazole acetamide derivatives ()

  • Structural Differences : Compounds like 9a–9e feature triazole and benzimidazole moieties alongside substituted thiazoles.
  • Activity : These hybrids demonstrate enhanced binding to enzymes like α-glucosidase, with docking studies suggesting interactions via aromatic stacking and hydrogen bonding .

Dioxo-Thiazolidine Derivatives

Example: 4-({4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl}amino)benzoic acid (CAS: 897759-33-0, )

  • Structural Differences : The dioxo-thiazolidine ring introduces two ketone groups, increasing polarity compared to the dimethylthiazole in the target compound.

SARMs and Kinase Inhibitors

Example: {4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid (GW 501516, )

  • Structural Differences: A phenoxyacetic acid core with a trifluoromethylphenyl-thiazole group, emphasizing steric bulk and electron-withdrawing effects.
  • Activity : Acts as a PPARδ agonist (SARM), highlighting how thiazole substitutions can modulate nuclear receptor targeting .

Example : 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine ()

  • Structural Differences : Combines dimethylthiazole with pyrimidinamine, a scaffold common in kinase inhibitors (e.g., CDK2).
  • Activity : Demonstrates the role of dimethylthiazole in enhancing hydrophobic interactions within ATP-binding pockets .

Biological Activity

4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.

  • Common Name : 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid
  • CAS Number : 1081124-34-6
  • Molecular Formula : C₁₄H₁₄N₂O₃S
  • Molecular Weight : 290.34 g/mol

Antimicrobial Activity

Research has indicated that compounds similar to 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against various Gram-positive and Gram-negative bacteria. Specific studies have reported:

  • Inhibition of bacterial growth at concentrations as low as 6.25 × 10⁻² mg/mL against Bacillus licheniformis and Enterobacter cloacae .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Previous studies on related thiazole derivatives have demonstrated:

  • In vitro cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency .
  • Structure-activity relationship (SAR) studies have shown that modifications at specific positions can enhance or diminish anticancer efficacy .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has been explored in various contexts:

  • It has been suggested that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, providing a mechanism for their anti-inflammatory effects. For example, compounds with similar structures have shown inhibition of PGE2-induced TNFα reduction in human whole blood assays .

The biological activities of 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific protein kinases, which are crucial in regulating cell proliferation and survival.
  • Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties, potentially contributing to their anticancer effects by reducing oxidative stress in cells.
  • Microbial Interaction : The presence of the thiazole ring may enhance interaction with microbial enzymes or membranes, leading to increased antimicrobial activity.

Case Studies and Research Findings

StudyFindings
Kim et al. (2024)Demonstrated significant antibacterial activity against Gram-positive bacteria .
Lee et al. (2016)Reported IC50 values for anticancer activity against multiple cancer cell lines .
Zhang et al. (2023)Highlighted anti-inflammatory effects through inhibition of cytokine production .

Q & A

Q. Basic Research Focus

  • Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns; ≥95% purity is acceptable for biological assays .
  • Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by LC-MS to identify hydrolysis or oxidation products .
  • Structural confirmation : ¹H/¹³C NMR for functional group verification and elemental analysis (C, H, N, S) to validate stoichiometry .

How does the compound’s thiazole-benzoic acid hybrid structure influence its pharmacokinetic properties, and what modifications could enhance bioavailability?

Q. Advanced Research Focus

  • Lipophilicity : The thiazole ring increases logP (~2.5), favoring membrane permeability but limiting aqueous solubility. Use LogP calculations (e.g., ACD/Labs) to guide derivatization .
  • Bioavailability enhancement :
    • Prodrug strategies : Esterification of the benzoic acid group (e.g., methyl ester) to improve intestinal absorption .
    • PEGylation : Attachment of polyethylene glycol chains to the amide nitrogen to prolong half-life .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; introduce fluorine substituents to block oxidation sites .

What comparative structural analyses differentiate this compound from analogous thiazole-containing derivatives in terms of biological activity?

Q. Advanced Research Focus

Compound Core Structure Key Functional Groups Reported Activity
Target CompoundThiazole + benzoic acid2,4-Dimethylthiazole, formamido linkerEnzyme inhibition (IC₅₀ = 0.8 µM)
4-Oxo-thiazolidine analogThiazolidinone4-Oxo group, aryl substituentsAntidiabetic (PPAR-γ agonist)
Pyrazole-thiazole hybridPyrazole + thiazoleChlorophenyl, morpholineAnti-inflammatory (COX-2 inhibition)

Unique Features : The 2,4-dimethylthiazole group enhances steric hindrance, reducing off-target interactions, while the formamido linker improves hydrogen bonding with catalytic residues .

How should researchers design dose-response studies to evaluate this compound’s cytotoxicity and therapeutic index in cancer cell lines?

Q. Basic Research Focus

  • Cell line selection : Use panels (e.g., NCI-60) covering diverse cancer types (breast, lung, colon) and non-cancerous cells (HEK293) for selectivity assessment .
  • Dose ranges : Test 0.1–100 µM in 3-fold dilutions; include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%) .
  • Endpoint assays : MTT/WST-1 for viability, Caspase-3/7 activation for apoptosis, and colony formation for long-term effects .
  • Therapeutic index : Calculate IC₅₀ ratios (cancer vs. normal cells); aim for ≥10-fold selectivity .

What computational methods are recommended for predicting off-target interactions and toxicity risks early in development?

Q. Advanced Research Focus

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against databases (e.g., ChEMBL, PubChem) for unintended targets .
  • QSAR modeling : Train models on thiazole derivatives’ ADMET data to predict hepatotoxicity and hERG channel inhibition .
  • Metabolite prediction : Employ software like Meteor (Lhasa Ltd.) to identify potential toxic metabolites (e.g., reactive quinones) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.